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molecular formula C11H10IN3O3 B8341908 2-[3-(3-Iodophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide

2-[3-(3-Iodophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No. B8341908
M. Wt: 359.12 g/mol
InChI Key: SQEVCFLDAXNMQK-UHFFFAOYSA-N
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Patent
US07144908B2

Procedure details

1-(3-Iodophenyl)imidazolidine-2,4-dione (0.302 g) was taken up in dry DMF (15 ml) and treated with bromoacetamide (0.399 g) and then with sodium hydride (60% oil dispersion, 48 mg). After 3 h pH 6.4 phosphate buffer (50 ml) was added and the reaction mixture extracted with EtOAc (3×25 ml), dried (MgSO4) and evaporated under reduced pressure. Thee residue was purified by Flash chromatography (Merck 9385, EtOAc then 9:1 EtOAc:MeOH) to give the title compound (0.279 g). LCMS RT=2.62 min.
Quantity
0.302 g
Type
reactant
Reaction Step One
Quantity
0.399 g
Type
reactant
Reaction Step Two
Quantity
48 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:12][C:11](=[O:13])[NH:10][C:9]2=[O:14])[CH:5]=[CH:6][CH:7]=1.Br[CH2:16][C:17]([NH2:19])=[O:18].[H-].[Na+].P([O-])([O-])([O-])=O>CN(C=O)C>[I:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:12][C:11](=[O:13])[N:10]([CH2:16][C:17]([NH2:19])=[O:18])[C:9]2=[O:14])[CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.302 g
Type
reactant
Smiles
IC=1C=C(C=CC1)N1C(NC(C1)=O)=O
Step Two
Name
Quantity
0.399 g
Type
reactant
Smiles
BrCC(=O)N
Step Three
Name
Quantity
48 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture extracted with EtOAc (3×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Thee residue was purified by Flash chromatography (Merck 9385, EtOAc

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1)N1C(N(C(C1)=O)CC(=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.279 g
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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